3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a dihydropyrimidinone ring, which is a common structure in many biologically active compounds. The molecule also features a piperidine ring, which is often found in pharmaceuticals, and a benzodioxine group, which is a type of ether .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxine and piperidine rings would add a degree of rigidity to the molecule, potentially influencing its interactions with biological targets .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could enhance its water solubility .Scientific Research Applications
Synthesis and Biological Activity
A series of 1,4-dihydropyrimidine derivatives were synthesized through Biginelli reactions, involving ethyl acetoacetate, substituted benzaldehyde, and thiourea, in the presence of piperidine and ethanol. These compounds were modified to produce a new series of derivatives with established structures via IR, 1H NMR, Mass spectra, and elemental analysis. They were evaluated for their in vitro anticancer activity using Sulforhodamine B assay method against four human cancer cell lines, demonstrating good anticancer activity. Additionally, moderate antibacterial and antifungal activities were observed, with specific compounds showing significant anticancer activity compared to doxorubicin as a standard reference drug (K. Rana, A. Arora, S. Bansal, & R. Chawla, 2014).
Antimicrobial Efficacy
1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives were prepared and evaluated for their antimicrobial efficacy against bacterial and fungal pathogens of tomato plants. The study highlighted the influence of substitutions on benzhydryl ring and sulfonamide ring on antibacterial activity, with certain compounds showing potent antimicrobial activities compared to standard drugs Chloramphenicol and Mancozeb (K. Vinaya et al., 2009).
Crystal Structure Analysis
The molecular structure of a related compound, N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide, was analyzed, showcasing weak intramolecular π–π stacking interaction and the piperidine ring adopting a chair conformation. This structural analysis provides insights into the potential interactions and stability of such compounds (Mohan Kumar et al., 2012).
Hypoglycemic and Antipsychotic Potential
Exploratory studies on related dihydropyrimidinone derivatives have indicated potential hypoglycemic and antipsychotic activities. For example, research into repaglinide, a benzoic acid derivative, showed significant hypoglycemic activity, suggesting that modifications to dihydropyrimidinone structures could yield compounds with beneficial therapeutic effects (W. Grell et al., 1998). Additionally, a new crystalline form of risperidone, an antipsychotic drug, was characterized, highlighting the importance of crystal structure in the efficacy and stability of pharmaceutical compounds (Dan-hua Wang & Yuan-jiang Pan, 2006).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]-5,6-dimethylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-14-15(2)21-13-22(20(14)24)12-16-5-7-23(8-6-16)29(25,26)17-3-4-18-19(11-17)28-10-9-27-18/h3-4,11,13,16H,5-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHHNQPYALERPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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